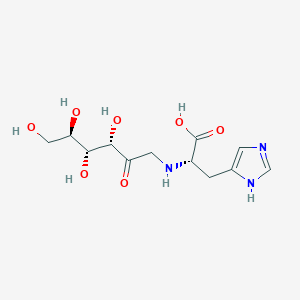
Fructose-histidine
Overview
Description
Fructose-histidine is a compound formed by the combination of fructose, a simple sugar, and histidine, an essential amino acid. This compound is often studied in the context of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.
Mechanism of Action
Target of Action
Fructose-histidine (FruHis) primarily targets pyruvate kinases and histidine kinases . Pyruvate kinases play a key role in controlling the metabolic flux and ATP production . Histidine kinases are involved in many signal transduction cascades in bacteria, yeast, and higher plants .
Mode of Action
FruHis interacts with its targets through a series of biochemical reactions known as the Maillard reaction . This reaction begins with the condensation of fructose and histidine, leading to various intermediate and final products . The Maillard reaction of FruHis affects food quality and is characterized using fluorescence spectroscopy and ultraviolet spectroscopy .
Biochemical Pathways
FruHis affects several biochemical pathways. Fructose is converted to fructose 6-phosphate by fructokinase, then to glyceraldehyde via aldolase B, and finally to glyceraldehyde 3-phosphate by triose kinase . Additionally, fructose induces hepatic lipogenic enzymes, including pyruvate kinase, NADP+ -dependent malate dehydrogenase, citrate lyase, acetyl CoA carboxylase, fatty acid synthase, and pyruvate dehydrogenase .
Result of Action
The Maillard reaction of FruHis results in the formation of intermediate products with ultraviolet absorption and fluorescence, and the formation of pigment in the final stage . The reaction also leads to the production of 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .
Action Environment
The action of FruHis is influenced by several environmental factors such as temperature, reactant concentration, and pH value . Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products in the intermediate stage, and the formation of pigment in the final stage .
Biochemical Analysis
Biochemical Properties
The Maillard reaction of Fructose-Histidine has been studied using a model system . The reaction process was characterized using fluorescence spectroscopy and ultraviolet spectroscopy . The effects of temperature, initial reactant concentration, initial fructose concentration, initial histidine concentration, and initial pH value on the different stages of the Maillard reaction were studied .
Cellular Effects
The Maillard reaction products have been shown to have antioxidant activity . This suggests that this compound could potentially influence cell function by protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products with ultraviolet absorption and fluorescence in the intermediate stage, and the formation of pigment in the final stage .
Temporal Effects in Laboratory Settings
In laboratory settings, the Maillard reaction of this compound was observed over a period of 15 days at pH 6.0 and 80 °C . The reaction process was characterized using fluorescence spectroscopy and ultraviolet spectroscopy .
Metabolic Pathways
This compound is involved in the Maillard reaction, a type of non-enzymatic browning reaction. This reaction involves the reaction of reducing sugars with amino acids, which leads to the formation of various products, including 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fructose-histidine can be synthesized through the Maillard reaction. This involves heating fructose and histidine together under controlled conditions. The reaction typically requires an initial reactant concentration, specific temperature, and pH value. For instance, a study found that increasing the temperature and reactant concentration promoted the condensation reaction of fructose and histidine, leading to the formation of intermediate products with ultraviolet absorption and fluorescence .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. The response surface method (RSM) can be used to improve the yield of the product. Optimal reaction conditions include a specific ratio of fructose to histidine, reaction temperature, and time. For example, a ratio of 1.2:1 fructose to histidine, a reaction temperature of 73.2°C, and a reaction time of 4.7 hours resulted in a product yield of 74.10% with a purity of 99.7% .
Chemical Reactions Analysis
Types of Reactions
Fructose-histidine undergoes various chemical reactions, including:
Condensation: The initial reaction between fructose and histidine.
Dehydration: Removal of water molecules during the reaction.
Rearrangement: Structural changes leading to the formation of different products.
Common Reagents and Conditions
The Maillard reaction, which forms this compound, typically involves heating the reactants at elevated temperatures. Common reagents include fructose and histidine, and the reaction conditions may vary based on the desired outcome. For instance, higher temperatures and reactant concentrations promote the formation of intermediate products .
Major Products Formed
The major products formed from the Maillard reaction of fructose and histidine include 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .
Scientific Research Applications
Fructose-histidine has several scientific research applications:
Food Science: It is studied for its role in the Maillard reaction, which affects food flavor and color.
Antioxidant Activity: this compound exhibits antioxidant properties, making it a potential additive in food preservation.
Nutritional Studies: Its interaction with other compounds, such as lycopene, suggests potential health benefits, including chemopreventive properties.
Biological Research: The compound’s effects on various biological processes are of interest in understanding its potential therapeutic applications.
Comparison with Similar Compounds
Fructose-histidine can be compared with other similar compounds formed through the Maillard reaction, such as:
Glucose-histidine: Similar in structure but involves glucose instead of fructose.
Carnosine (β-alanyl-histidine): A dipeptide with antioxidant properties, commonly found in muscle tissues.
Glutathione (γ-glutamyl-cysteinyl-glycine): A tripeptide with significant antioxidant activity.
This compound is unique due to its specific combination of fructose and histidine, which imparts distinct antioxidant properties and potential health benefits .
Properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIFAPVCHKNHF-AYHFEMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7 | |
| Record name | D-Fructose-L-histidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/D-Fructose-L-histidine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315900 | |
| Record name | Fructose-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25020-13-7 | |
| Record name | Fructose-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
![(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one](/img/new.no-structure.jpg)
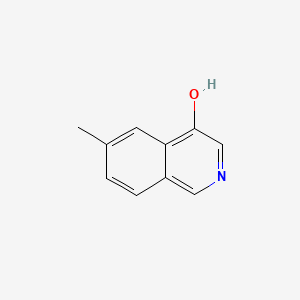
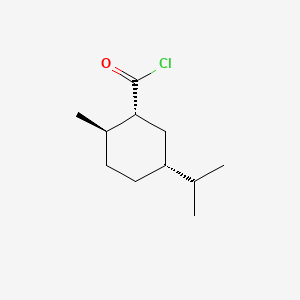
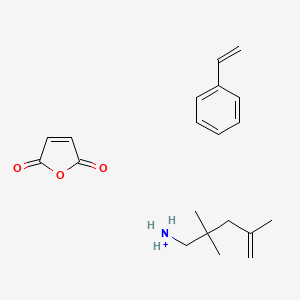
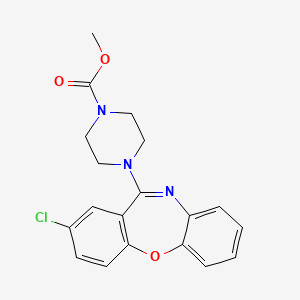
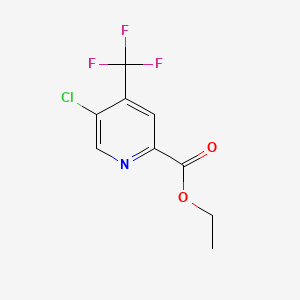
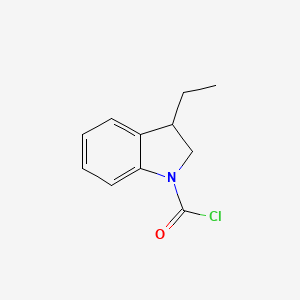

![8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)](/img/structure/B570018.png)
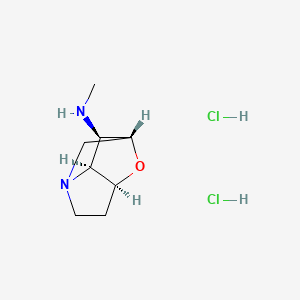

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
![2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)
